1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
CAS No.:
Cat. No.: VC18174895
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15Cl2N3 |
|---|---|
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-6-8-7(3-4-9-6)11(2)5-10-8;;/h5-6,9H,3-4H2,1-2H3;2*1H |
| Standard InChI Key | VJPZJNMNHFMNJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(CCN1)N(C=N2)C.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic framework where an imidazole ring is annulated to a pyridine ring at the 4,5-positions. The dihydrochloride salt form enhances its solubility in polar solvents, a critical factor for in vitro and in vivo studies. Methyl groups at the 1- and 4-positions introduce steric effects that influence both reactivity and interactions with biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅Cl₂N₃ |
| Molecular Weight | 224.13 g/mol |
| Solubility | >50 mg/mL in water |
| Stability | Stable at room temperature |
Synthesis and Characterization
Cyclization-Based Synthesis
The primary synthetic route involves cyclization of substituted pyridine precursors under controlled conditions. For example, reacting 2-amino-4-methylpyridine with chloroacetyl chloride in acidic media yields intermediate imidazole derivatives, which are subsequently methylated and treated with hydrochloric acid to form the dihydrochloride salt. Catalysts such as p-toluenesulfonic acid (pTSA) are often employed to accelerate ring closure, achieving yields of 60–75%.
Analytical Validation
Thin-layer chromatography (TLC) with silica gel plates (Rf = 0.3–0.5 in ethyl acetate/methanol 9:1) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress. The ¹H-NMR spectrum exhibits distinct signals for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.4–7.6 ppm), while ¹³C-NMR confirms the presence of quaternary carbons in the fused ring system.
Reactivity and Chemical Modifications
Electrophilic Substitution
The electron-rich imidazole ring undergoes electrophilic substitution at the 2-position. For instance, nitration with nitric acid/sulfuric acid at 0–5°C produces nitro derivatives, which serve as intermediates for further functionalization. Halogenation (e.g., bromination using Br₂/FeBr₃) occurs regioselectively, favoring the imidazole moiety over the pyridine ring due to higher electron density.
Nucleophilic Reactions
In basic conditions (pH > 10), the compound reacts with nucleophiles such as amines or thiols. For example, treatment with benzylamine in dimethylformamide (DMF) at 80°C substitutes the chloride counterion, forming a mono-hydrochloride derivative. These reactions highlight its versatility as a scaffold for generating analogs with tailored properties.
Biological Activity and Mechanisms
Putative Targets
While the exact mechanism remains under investigation, structural analogs suggest interactions with G protein-coupled receptors (GPCRs) or metalloenzymes. The imidazole nitrogen may coordinate with metal ions (e.g., Zn²⁺ in matrix metalloproteinases), while the pyridine ring engages in π-π stacking with aromatic residues in binding pockets. Patent literature on related imidazo-pyridine compounds describes allosteric modulation of muscarinic acetylcholine receptors (e.g., M4), implicating potential applications in neurological disorders .
In Vitro Studies
Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2; IC₅₀ = 12 µM) and acetylcholinesterase (AChE; IC₅₀ = 18 µM). These findings align with reports of anti-inflammatory and cognitive-enhancing effects in analogous structures .
Table 2: Biological Activity Profile
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